(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine
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Overview
Description
(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C12H21NS and a molecular weight of 211.37 g/mol . This compound contains a thiophene ring, which is a sulfur-containing heterocycle, and an amine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 3-methylthiophene with an appropriate amine precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet production demands. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amines or modified thiophene derivatives .
Scientific Research Applications
(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The thiophene ring and amine group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine: Similar structure but with a different substitution pattern on the thiophene ring.
(3-Methylbutan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine: Another similar compound with a different methyl group position on the thiophene ring.
Uniqueness
(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H21NS |
---|---|
Molecular Weight |
211.37 g/mol |
IUPAC Name |
3-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H21NS/c1-8(2)10(4)13-11(5)12-9(3)6-7-14-12/h6-8,10-11,13H,1-5H3 |
InChI Key |
VCONCCQKTJRFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NC(C)C(C)C |
Origin of Product |
United States |
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